N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide -

N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

Catalog Number: EVT-3869882
CAS Number:
Molecular Formula: C23H21F3N2O4S
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide (J147)

Compound Description: J147 is a promising drug candidate for the treatment of Alzheimer's disease. [ [] ] It exhibits neuroprotective and memory-enhancing properties.

Relevance: While not directly containing a glycinamide moiety like the target compound, J147 shares a crucial structural feature: the presence of a trifluoromethyl (CF3) group. [ [] ] Additionally, the research on J147 and its related 1,2,3-triazole derivatives investigates the structure-activity relationships and molecular electrostatic potential of compounds bearing a CF3 substituent, which is also a key feature in N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. [ [] ]

1-(3,4-dimethylphenyl)-4-(3-methoxyphenyl)-5-trifluoromethyl-1H-1,2,3-triazole

Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative structurally related to J147. [ [] ] Its X-ray structure has been determined and compared to that of J147 as part of the research investigating the potential of this chemical class for treating Alzheimer's disease. [ [] ]

Relevance: This compound shares the trifluoromethyl (CF3) group and the 3-methoxyphenyl moiety with N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. [ [] ] The presence of these features suggests potential similarities in their pharmacological profiles and interactions with biological targets.

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist. [ [] ] It exhibits high affinity for leukotriene receptors and potent antagonistic activity against leukotriene-induced bronchoconstriction. [ [] ]

Relevance: This compound belongs to the 3-(arylmethyl)-1H-indole-5-carboxamides series, a class of compounds investigated for their leukotriene receptor antagonist activity. [ [] ] While structurally different from N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, it also features a trifluoromethyl group and a sulfonamide moiety, suggesting potential similarities in their physicochemical properties and interactions with biological targets.

N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)-phenyl)acetamide (Lead 1)

Compound Description: This compound is an inhibitor of the S100A2-p53 protein-protein interaction. [ [], [] ] It exhibits growth inhibitory activity against various human cancer cell lines, including pancreatic cancer cell lines. [ [], [] ]

Relevance: This compound shares a sulfonamide group and a 3-methoxyphenyl moiety with N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide. [ [], [] ] The research on this compound and its analogs focuses on the structure-activity relationships and binding interactions within the S100A2-p53 bonding groove, providing insights into the potential binding modes and biological activity of structurally related compounds. [ [], [] ]

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide (Bicalutamide)

Compound Description: Bicalutamide is an oral medication used to treat prostate cancer. [ [] ] It belongs to the class of anti-androgens and works by blocking the action of androgens in the body.

Relevance: Like N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide, bicalutamide contains both a trifluoromethyl group and a sulfonamide moiety. [ [] ] This structural similarity suggests potential overlaps in their physicochemical properties and interactions with biological targets, although their primary therapeutic targets differ.

4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a potent and orally bioavailable dual inhibitor of tumor necrosis factor-converting enzyme (TACE) and matrix metalloproteinases (MMPs). [ [] ] It exhibits nanomolar inhibitory activity against TACE and several MMPs, demonstrating efficacy in various in vitro and in vivo models of inflammation. [ [] ]

Relevance: This compound belongs to the sulfonamide-hydroxamate class of TACE inhibitors. [ [] ] While N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide lacks the hydroxamate moiety, the shared sulfonamide group suggests potential similarities in their physicochemical properties and interactions with certain biological targets, specifically those containing zinc metalloprotease domains like TACE and MMPs.

Properties

Product Name

N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide

IUPAC Name

2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C23H21F3N2O4S

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C23H21F3N2O4S/c1-16-9-11-21(12-10-16)33(30,31)28(19-7-4-8-20(14-19)32-2)15-22(29)27-18-6-3-5-17(13-18)23(24,25)26/h3-14H,15H2,1-2H3,(H,27,29)

InChI Key

GDSXUNPNPRZYFF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.